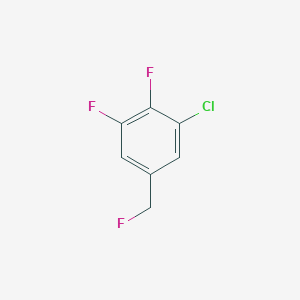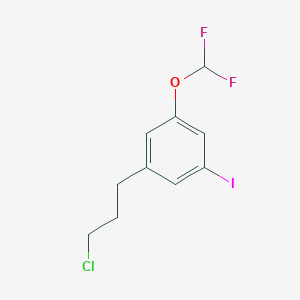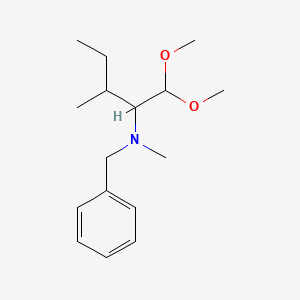
1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4ClF3 It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene can be synthesized through various methods. One common approach involves the halogenation of difluorobenzene derivatives. The reaction typically requires a catalyst and specific reaction conditions to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments.
化学反应分析
Types of Reactions: 1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce benzoic acids.
科学研究应用
1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
相似化合物的比较
1-Chloro-2,3-difluoro-5-nitrobenzene: Similar in structure but contains a nitro group instead of a fluoromethyl group.
1-Chloro-2,3-difluorobenzene: Lacks the fluoromethyl group, making it less reactive in certain chemical reactions.
Uniqueness: 1-Chloro-2,3-difluoro-5-(fluoromethyl)benzene is unique due to the presence of both chlorine and multiple fluorine atoms, which confer distinct chemical properties
属性
分子式 |
C7H4ClF3 |
|---|---|
分子量 |
180.55 g/mol |
IUPAC 名称 |
1-chloro-2,3-difluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4ClF3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2H,3H2 |
InChI 键 |
JJIXQKKYZGGMEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)F)Cl)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Pyrazolo[1,5-A]pyridin-2-YL-methylamine](/img/structure/B14047301.png)




![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride](/img/structure/B14047320.png)

